An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Methyl-4-nitropyridine-2-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Methyl-4-nitropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Methyl-4-nitropyridine-2-carbaldehyde. As a crucial tool in structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular framework of this highly substituted pyridine derivative. This document, authored from the perspective of a Senior Application Scientist, will delve into the predicted chemical shifts, the underlying principles governing these values, and a robust experimental protocol for acquiring high-fidelity NMR data.
Introduction: The Structural Significance of 3-Methyl-4-nitropyridine-2-carbaldehyde
3-Methyl-4-nitropyridine-2-carbaldehyde is a multifaceted pyridine derivative with potential applications in medicinal chemistry and materials science. The strategic placement of a methyl group, a nitro group, and a carbaldehyde group on the pyridine ring creates a unique electronic and steric environment. Accurate structural characterization is paramount for understanding its reactivity, and biological activity, and for quality control in any synthetic endeavor. NMR spectroscopy stands as the definitive method for this purpose, providing unambiguous atom-specific information.[1]
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 3-Methyl-4-nitropyridine-2-carbaldehyde is anticipated to display distinct signals for the aldehydic proton, the two aromatic protons on the pyridine ring, and the methyl protons. The chemical shifts are profoundly influenced by the interplay of the electron-withdrawing nitro and carbaldehyde groups and the electron-donating methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methyl-4-nitropyridine-2-carbaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |
| Aldehyde-H (CHO) | 9.9 - 10.2 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group places this proton significantly downfield. |
| H-6 | 8.8 - 9.0 | Doublet (d) | 1H | Positioned ortho to the electron-withdrawing nitrogen and influenced by the nitro group, this proton is expected to be the most downfield of the aromatic protons. |
| H-5 | 8.2 - 8.4 | Doublet (d) | 1H | Located meta to the nitrogen and ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. |
| Methyl-H (CH₃) | 2.6 - 2.8 | Singlet (s) | 3H | The methyl group is attached to an aromatic ring, leading to a downfield shift compared to an aliphatic methyl group. |
Causality Behind Predicted Chemical Shifts:
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Aldehydic Proton: The proton attached to the carbonyl carbon of the aldehyde is highly deshielded due to the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom. Its resonance is typically found in the 9-10 ppm region.
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Aromatic Protons (H-5 and H-6): The pyridine ring itself is an electron-deficient system, causing its protons to resonate at a lower field than those of benzene.[1] The presence of two potent electron-withdrawing groups, the nitro group at C-4 and the carbaldehyde at C-2, further deshields the ring protons. The H-6 proton, being ortho to the ring nitrogen, experiences the strongest deshielding effect.[1] The H-5 proton is ortho to the nitro group and will also be significantly shifted downfield. The expected coupling between H-5 and H-6 would be a typical ortho-coupling with a J-value of approximately 4-6 Hz.[1]
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Methyl Protons: The methyl group at C-3 is electron-donating, which would typically shield adjacent protons. However, its direct attachment to the electron-deficient pyridine ring results in a chemical shift that is downfield relative to alkyl methyl groups.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-4-nitropyridine-2-carbaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |
| C-4 | 155 - 160 | Attached to the strongly electron-withdrawing nitro group, this carbon is expected to be highly deshielded. |
| C-2 | 150 - 155 | Attached to the ring nitrogen and the carbaldehyde group, resulting in a significant downfield shift. |
| C-6 | 148 - 152 | Positioned alpha to the ring nitrogen, leading to a characteristic downfield shift.[1] |
| C-3 | 135 - 140 | Attached to the methyl group and positioned between two electron-withdrawing groups. |
| C-5 | 120 - 125 | Influenced by the adjacent nitro group and the overall electron-deficient nature of the ring. |
| Methyl (CH₃) | 18 - 22 | A typical chemical shift for a methyl group attached to an aromatic ring. |
Expert Insights on ¹³C Chemical Shifts:
The chemical shifts of the pyridine ring carbons are primarily dictated by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[1] The carbons directly attached to the nitrogen (C-2 and C-6) and the electron-withdrawing groups (C-2, C-4) will be the most deshielded. The quaternary carbons (C-2, C-3, and C-4) may exhibit lower intensity peaks due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[2]
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating experimental protocol is essential.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 3-Methyl-4-nitropyridine-2-carbaldehyde.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.[3]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup and Calibration:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tune and match the probe for both ¹H and ¹³C frequencies.
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Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. This can be monitored by observing the linewidth of a sharp solvent or reference signal.
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¹H NMR Data Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters:
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Pulse angle: 30-45 degrees
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Acquisition time: 2-4 seconds
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Relaxation delay: 1-5 seconds
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Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
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¹³C NMR Data Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters:
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Pulse angle: 30-45 degrees
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Acquisition time: 1-2 seconds
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Relaxation delay: 2-5 seconds
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Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.[1]
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Data Processing and Analysis:
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Apply a Fourier transform to the acquired free induction decays (FIDs).
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Phase correct the spectra to obtain pure absorption lineshapes.
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Perform baseline correction.
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Integrate the ¹H NMR signals to determine the relative number of protons.
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Reference the spectra to the internal standard (TMS at 0.00 ppm).
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
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Visualization of Molecular Structure and Experimental Workflow
Visual aids are indispensable for comprehending complex molecular structures and experimental processes.
Caption: A streamlined workflow for NMR analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-4-nitropyridine-2-carbaldehyde, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. The provided experimental protocol offers a robust framework for obtaining high-quality data. A thorough understanding of the NMR characteristics of this molecule is essential for its application in research and development, ensuring its structural integrity and purity.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- Puszko, A., Laihia, K., Kolehmainen, E., & Talik, Z. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24(1), 333–337.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Chem Help ASAP. (2022, October 8). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]
- Boykin, D. W., Perjessy, A., & Rasala, D. (1997). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry, 35(2), 93-96.
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Laihia, K., Kolehmainen, E., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425–1435. Retrieved from [Link]
